N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide
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Overview
Description
“N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide” is a chemical compound with the empirical formula C17H30N2O2Si . It has a molecular weight of 322.52 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isCC(C)(C)C(=O)Nc1cc(COSi(C)C(C)(C)C)ccn1
. This provides a textual representation of the compound’s molecular structure. The InChI key is YYGCOZPKRPLSPU-UHFFFAOYSA-N
, which is a unique identifier for the compound.
Scientific Research Applications
Synthetic Chemistry and Reaction Mechanisms
Research highlights how substituted pyridines, similar in structure to the compound , are involved in key reactions. For instance, deprotonation and 1,4-addition reactions on substituted pyridines have been explored to synthesize 2,3-disubstituted pyridines, which are valuable intermediates in organic synthesis. Such reactions demonstrate the utility of these compounds in creating molecules with carboxylic acid- or amino-derived functions at specific positions, showcasing their versatility in synthetic chemistry (Bonnet et al., 2001).
Material Science and Polymer Chemistry
The synthesis of complex silanediols involves compounds with tert-butyl and pyridinyl groups, indicating their importance in material science. Studies show that steric hindrance and the presence of internal nucleophiles are critical factors affecting the efficiency of these synthetic processes, which are pivotal in developing advanced materials with specific characteristics (Glekas & Sieburth, 2001).
Catalysis and Ligand Design
Compounds featuring tert-butyl and dimethyl-silanyloxymethyl groups are instrumental in ligand design, affecting the site of lithiation in pyridine derivatives. This specificity in lithiation is crucial for generating high-yield substituted derivatives, underscoring the role of such compounds in catalytic processes and ligand development for chemical reactions (Smith et al., 2013).
Advanced Functional Materials
Research into 5-lipoxygenase-activating protein inhibitors introduces compounds with tert-butyl and pyridinyl groups for developing treatments for conditions like asthma. These studies not only highlight the therapeutic potential but also the importance of these compounds in creating functional materials for biomedical applications (Hutchinson et al., 2009).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide involves the protection of the pyridine nitrogen, followed by the alkylation of the protected pyridine with the tert-butyl-dimethyl-silanyloxymethyl group. The amide group is then introduced through a coupling reaction with 2,2-dimethyl-propionic acid chloride. Finally, the protecting group is removed to yield the target compound.", "Starting Materials": [ "2-Pyridinecarboxylic acid", "tert-Butyl-dimethyl-silanyloxymethyl chloride", "2,2-dimethyl-propionic acid", "N,N-Dimethylformamide", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Step 1: Protection of pyridine nitrogen with tert-butyldimethylsilyl chloride in the presence of triethylamine and N,N-dimethylformamide", "Step 2: Alkylation of the protected pyridine with tert-butyl-dimethyl-silanyloxymethyl chloride in the presence of triethylamine and N,N-dimethylformamide", "Step 3: Coupling reaction of the resulting pyridine derivative with 2,2-dimethyl-propionic acid chloride in the presence of N,N'-dicyclohexylcarbodiimide and N,N-dimethylformamide", "Step 4: Deprotection of the tert-butyldimethylsilyl group with hydrochloric acid in methanol", "Step 5: Purification of the crude product by recrystallization from diethyl ether and water", "Step 6: Neutralization of the product with sodium hydroxide and washing with saturated sodium chloride solution", "Step 7: Drying and isolation of the final product" ] } | |
CAS No. |
618107-92-9 |
Molecular Formula |
C17H28N2O2Si |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H28N2O2Si/c1-15(2,3)14(20)19-13-11-12(9-10-18-13)17(7,8)21-22-16(4,5)6/h9-11H,1-8H3,(H,18,19,20) |
InChI Key |
QHAJUEAOZHXRMH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)C(C)(C)O[Si]C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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